(E)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one
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Overview
Description
(E)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one is an organic compound characterized by the presence of an isoxazole ring, a butenone moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Butenone Moiety: The butenone moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Methylation: The final step involves the methylation of the isoxazole ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(E)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-Methylisoxazol-5-yl)but-3-en-2-ol: Similar structure with a hydroxyl group instead of a carbonyl group.
(E)-4-(3-Methylisoxazol-5-yl)but-3-en-2-amine: Similar structure with an amino group instead of a carbonyl group.
Uniqueness
(E)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(E)-4-(3-methyl-1,2-oxazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H9NO2/c1-6-5-8(11-9-6)4-3-7(2)10/h3-5H,1-2H3/b4-3+ |
InChI Key |
XMRVDLKBKRBEFY-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C(=O)C |
Canonical SMILES |
CC1=NOC(=C1)C=CC(=O)C |
Origin of Product |
United States |
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